

Spectroscopic and Biological Insights into Picrasidine N: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picrasidine N*

Cat. No.: *B1677793*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of **Picrasidine N**, a dimeric β -carboline alkaloid. This document compiles nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a key signaling pathway associated with this natural product.

Picrasidine N, isolated from plants of the *Picrasma* genus, has garnered interest in the scientific community for its potential biological activities. Accurate and detailed spectroscopic data is fundamental for the unambiguous identification and further investigation of this compound.

Spectroscopic Data of Picrasidine N

The structural elucidation of **Picrasidine N** has been achieved through a combination of spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Picrasidine N** provide detailed information about its proton and carbon framework. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Picrasidine N**

Position	δ (ppm)	Multiplicity	J (Hz)
Canthin-6-one Moiety			
H-1	8.82	s	
H-4	8.16	d	7.5
H-5	7.78	t	7.5
H-9	7.52	t	7.5
H-10	8.22	d	7.5
N-CH ₃	4.49	s	
β-carboline Moiety			
H-3'	8.32	d	5.0
H-4'	7.88	d	5.0
H-5'	7.60	d	8.5
H-6'	7.32	t	8.5
H-7'	7.55	t	8.5
H-8'	8.10	d	8.5
1'-CH ₂	3.25	t	7.0
2'-CH ₂	4.88	t	7.0
4'-OCH ₃	4.08	s	

Note: The assignments are based on the original structure elucidation by T. Ohmoto and K. Koike.

Table 2: ¹³C NMR Spectroscopic Data for **Picrasidine N**

Position	δ (ppm)	Position	δ (ppm)
Canthin-6-one Moiety		β -carboline Moiety	
C-1	142.1	C-1'	141.2
C-2	162.8	C-3'	138.5
C-4	121.5	C-4'	112.1
C-4a	145.2	C-4a'	132.5
C-5	129.8	C-4b'	122.3
C-5a	120.2	C-5'	121.8
C-8	119.5	C-6'	120.0
C-9	128.7	C-7'	129.1
C-10	122.1	C-8'	111.5
C-10a	138.1	C-8a'	140.8
C-11	130.5	C-9a'	128.2
C-11a	115.8	1'-CH ₂	25.9
N-CH ₃	35.2	2'-CH ₂	52.3
4'-OCH ₃	56.1		

Note: The assignments are based on the original structure elucidation by T. Ohmoto and K. Koike.

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a key technique for determining the elemental composition of **Picrasidine N**.

Table 3: Mass Spectrometry Data for **Picrasidine N**

Parameter	Value
Molecular Formula	C ₂₉ H ₂₂ N ₄ O ₄
Exact Mass	490.1641
Measured [M+H] ⁺	Data not available in the searched literature
Key Fragment Ions (m/z)	Data not available in the searched literature

Note: While the exact mass is calculated from the molecular formula, specific experimental HR-ESI-MS data, including the measured protonated molecule and its fragmentation pattern, were not detailed in the readily available literature. Researchers should perform this analysis to confirm the structure and obtain fragmentation data for metabolite identification and other studies.

Experimental Protocols

The following sections outline the general experimental procedures for the spectroscopic analysis of **Picrasidine N**, based on standard methodologies for natural product characterization.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified **Picrasidine N** are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR:** Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR:** Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

- 2D NMR: To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

Sample Preparation: A dilute solution of **Picrasidine N** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

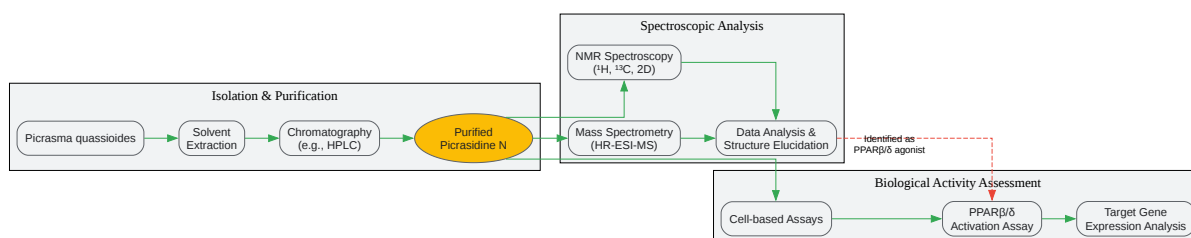
Data Acquisition (HR-ESI-MS):

- The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
- Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
- The instrument is calibrated to ensure high mass accuracy.
- For fragmentation studies (MS/MS), the $[M+H]^+$ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Biological Activity and Signaling Pathway

Picrasidine N has been identified as a subtype-selective peroxisome proliferator-activated receptor β/δ (PPAR β/δ) agonist.^[1] PPARs are ligand-activated transcription factors that play crucial roles in regulating various physiological processes, including metabolism and inflammation.

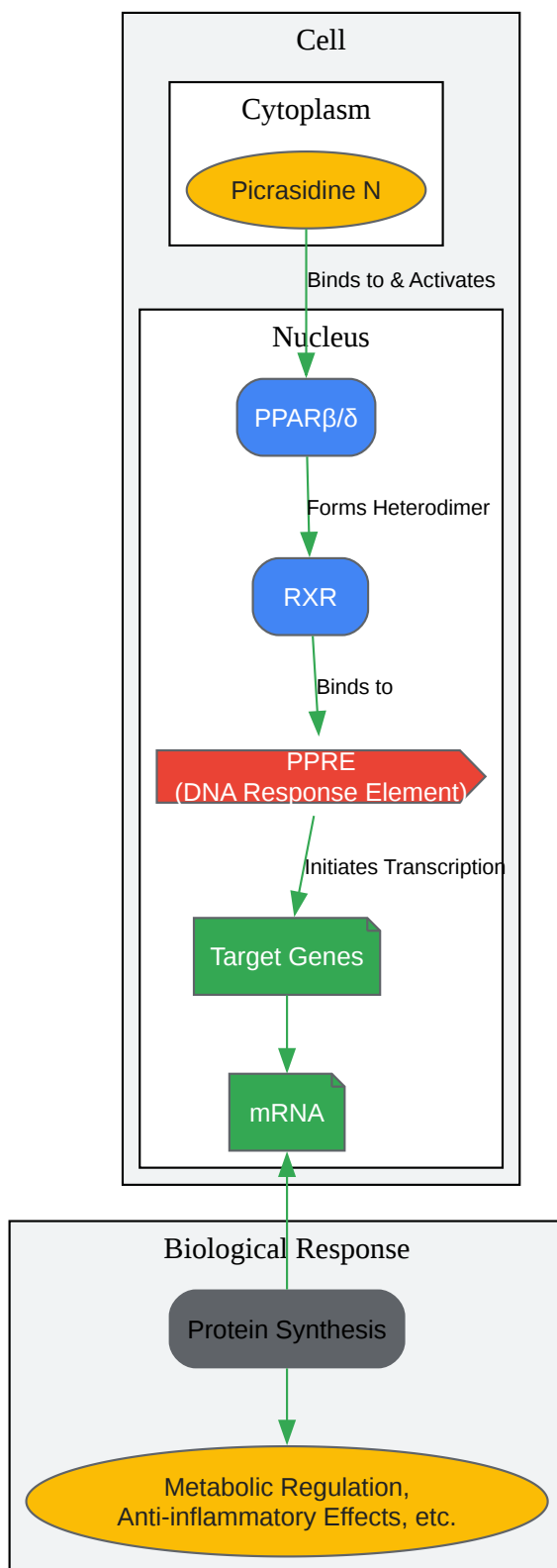
The activation of PPAR β/δ by **Picrasidine N** initiates a signaling cascade that leads to the transcription of target genes. A simplified representation of this experimental workflow is depicted below.



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Caption: Experimental workflow for the isolation, characterization, and biological evaluation of **Picrasidine N**.

The activation of the PPARβ/δ signaling pathway by **Picrasidine N** is a key area of research for understanding its therapeutic potential. The following diagram illustrates a simplified model of this pathway.



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Caption: Simplified PPAR β/δ signaling pathway activated by **Picrasidine N**.

This guide provides a foundational understanding of the spectroscopic characteristics and a key biological pathway of **Picrasidine N**. Further research, particularly in obtaining detailed mass spectral fragmentation data and exploring other potential signaling pathways, will be crucial for fully elucidating the therapeutic potential of this promising natural product.

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References

- 1. Picrasidine N | C₂₉H₂₂N₄O₄ | CID 5320557 - PubChem [pubchem.ncbi.nlm.nih.gov]
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